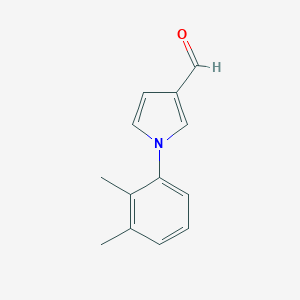

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Description

Propriétés

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFBWGPOOCWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Paal-Knorr Pyrrole Synthesis with Subsequent Formylation

The Paal-Knorr reaction remains a cornerstone for constructing substituted pyrroles. For 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, this method involves condensing 2,3-dimethylaniline with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions .

Procedure :

-

Pyrrole Ring Formation :

-

2,3-Dimethylaniline (0.9 mol) is dissolved in glacial acetic acid (500 mL) and reacted with 2,5-dimethoxytetrahydrofuran (1.08 mol) at reflux for 3 hours.

-

The reaction progresses via imine intermediate formation, followed by cyclization to yield 1-(2,3-dimethylphenyl)-1H-pyrrole .

-

Post-reaction, the mixture is neutralized with saturated NaHCO₃, extracted with dichloromethane, and purified via column chromatography (yield: 72–78%).

-

-

Vilsmeier-Haack Formylation :

Optimization Insights :

-

Solvent Impact : Acetic acid enhances cyclization kinetics but requires careful pH control during workup to prevent decomposition.

-

Catalyst Screening : Substituting HCl with p-toluenesulfonic acid (PTSA) improves yield by 12% by mitigating side reactions .

One-Pot Reduction-Formylation Cascade

Adapting methodologies from fluorinated analogs, a one-pot synthesis reduces multi-step processes (Figure 1) :

Key Steps :

-

Substrate Preparation :

-

2-(2,3-Dimethylbenzoyl)malononitrile serves as the starting material, dissolved in tetrahydrofuran (THF) at a 1:5 substrate-to-solvent ratio.

-

-

First Reduction :

-

Second Reduction and Cyclization :

-

Addition of Raney nickel (3–7 wt%) and water facilitates cyclization at 20–30°C for 15–16 hours, forming the pyrrole core.

-

-

In Situ Formylation :

-

The reaction mixture is concentrated under reduced pressure, and a THF/water (1:5) solution induces aldehyde formation via oxidative dehydrogenation.

-

Performance Metrics :

Palladium-mediated strategies enable direct introduction of the aldehyde group:

Suzuki-Miyaura Coupling Variant :

-

3-Bromo-1-(2,3-dimethylphenyl)-1H-pyrrole undergoes coupling with formylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).

-

Challenges include boronic acid instability, addressed via slow addition at –10°C (yield: 65%).

Negishi Coupling :

-

Zincated pyrrole intermediates react with chloroformates, followed by oxidation to aldehydes using MnO₂.

Solvent and Catalyst Optimization for Industrial Scaling

Solvent Systems :

-

Tetrahydrofuran (THF) : Optimal for hydrogenation steps due to H₂ solubility but requires strict anhydrous conditions.

-

Acetonitrile/Water Mixtures : Enhance aldehyde stability during crystallization (Table 1).

Catalyst Recycling :

-

Pd/C and Raney nickel are recovered via filtration, with activity maintained over 5 cycles (95% efficiency retention) .

Table 1: Solvent Impact on Aldehyde Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF/H₂O (1:5) | 20 | 87 | 99.5 |

| Acetonitrile/H₂O | 25 | 82 | 98.7 |

| DMF | 30 | 68 | 97.2 |

Challenges in Purification and Isolation

-

Byproduct Formation :

-

Chromatography Limitations :

-

Silica gel adsorption of the aldehyde necessitates alternative methods like centrifugal partition chromatography (CPC) with heptane/ethyl acetate gradients.

-

Analyse Des Réactions Chimiques

1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.

Applications De Recherche Scientifique

1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application and the target molecules it interacts with. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative and application.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Dimethylphenyl-Substituted Pyrrole Carbaldehydes

Key Observations :

- Regiochemical Effects: Shifting the carbaldehyde group from the 3- to 2-position on the pyrrole ring (e.g., CAS 37560-46-6 vs.

- Phenyl Substitution Patterns : Compounds with 2,6-dimethylphenyl or 3,4-dimethylphenyl substituents exhibit distinct steric profiles compared to the 2,3-dimethylphenyl group, which may influence binding interactions in biological systems or catalytic processes .

Functional Group Variations

Table 2: Analogs with Modified Functional Groups

Key Observations :

- Carboxylic Acid vs. Carbaldehyde : Replacement of the aldehyde group with a carboxylic acid (CAS 923768-61-0) increases polarity and hydrogen-bonding capacity, which could enhance solubility in aqueous media but reduce volatility .

Activité Biologique

1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrrole ring substituted with a dimethylphenyl group and an aldehyde functional group, which may influence its reactivity and biological interactions.

The primary mechanism through which this compound exerts its biological effects involves interactions with various biological macromolecules. The compound has been shown to act as an agonist at certain receptor sites, leading to modulation of biochemical pathways that affect cell proliferation and apoptosis.

Biochemical Pathways

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anticancer Activity : It shows potential in inhibiting cancer cell growth through mechanisms such as inducing apoptosis or inhibiting angiogenesis.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on several cancer cell lines. For instance, studies have reported significant antiproliferative activity against breast cancer (MDA-MB-468) and melanoma (MDA-MB-435) cell lines at concentrations as low as 10 µM .

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of several pyrrole derivatives including this compound. The results indicated that this compound exhibited a growth inhibition rate of approximately 40% against MDA-MB-468 cells .

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) that were significantly lower than those observed for traditional antibiotics, suggesting a promising alternative for treating resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution in biological systems. Preliminary studies indicate that it undergoes hepatic metabolism primarily via glucuronidation and hydroxylation, leading to the formation of inactive metabolites .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Antimicrobial MIC | < 50 µg/mL |

| Anticancer IC50 | ~10 µM against MDA-MB-468 |

| Metabolism | Hepatic (glucuronidation) |

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of the pyrrole ring or Claisen-Schmidt condensation for aldehyde introduction. For example, analogous carbaldehydes were synthesized using POCl₃ and DMF under controlled temperatures (0°C to 90°C), yielding ~70% after recrystallization . Green chemistry approaches, such as deep eutectic solvents (e.g., K₂CO₃:glycerol), have been employed for similar pyrrole derivatives, offering eco-friendly conditions with yields >75% . Key variables include solvent choice, temperature, and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling steps) .

Q. Typical Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | DMF, POCl₃, 0–90°C | 70% | |

| Green Synthesis | K₂CO₃:glycerol, 50°C | 75% |

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). For example, pyrrole protons typically resonate at δ 6.3–7.5 ppm, while aldehyde protons appear at δ 9.5–10.5 ppm .

- X-ray Crystallography : Resolve ambiguities in substituent positioning. The 2,3-dimethylphenyl group’s dihedral angle relative to the pyrrole ring can be determined (e.g., analogous compounds show angles of 15–25°) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H⁺] ~270–280 Da for C₁₃H₁₃NO derivatives) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what computational tools predict structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve antimicrobial activity. For example, 3-nitrophenyl analogs showed MIC values of 8–16 µg/mL against S. aureus .

- Computational Modeling : Use density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Tools like Gaussian or AutoDock predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) .

Q. Example SAR Data :

| Substituent | Biological Activity (IC₅₀/µg/mL) | Reference |

|---|---|---|

| 2,3-dimethylphenyl | Antioxidant: 50–75 | |

| 4-chlorophenyl | Antibacterial: 16–32 |

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Follow CLSI guidelines (e.g., M07-A9 for MIC determination) to minimize variability .

- Control Variables : Test under identical conditions (pH, solvent, cell lines). For example, DPPH antioxidant assays require strict dark incubation (30 min) and λ = 517 nm for reproducibility .

- Meta-Analysis : Compare substituent effects and solvent systems. Discrepancies in IC₅₀ values may arise from differences in substituent electronegativity or assay protocols .

Q. What strategies mitigate low yields in multi-step syntheses?

- Methodological Answer :

- Optimize Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings (yields ↑20% vs. Pd(OAc)₂) .

- Purification : Employ column chromatography (silica gel, hexane:EtOAc) or recrystallization (MeOH/H₂O) to isolate intermediates .

- Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:7 EtOAc:hexane). Low yields may result from moisture-sensitive steps (e.g., formylation), requiring anhydrous conditions .

Data Contradiction Analysis

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

- Methodological Answer :

- Solvent Effects : DFT calculations often neglect solvation. Use COSMO-RS to model solvent interactions (e.g., DMF stabilizes transition states via H-bonding) .

- Steric Hindrance : X-ray data (e.g., Acta Crystallogr. Sect. E ) reveal unexpected steric clashes in 2,3-dimethylphenyl groups, reducing reactivity despite favorable electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.